REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11].[C:14]([Zn]C#N)#[N:15]>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:14]([C:6]1[CH:5]=[CH:4][C:3]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[C:2]([F:1])[CH:7]=1)#[N:15] |^1:27,29,48,67|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)NS(=O)(=O)C
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Name
|
dicyanozinc
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Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
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C(#N)[Zn]C#N
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
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ADDITION
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Details
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then diluted with EtOAc (400 mL)
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Type
|
WASH
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Details
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washed with brine (3×100 mL)
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
|
DRY_WITH_MATERIAL
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Details
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was dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
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Details
|
The residue was purified by flash chromatography (SiO2, 25-50% Hexanes/EtOAc gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)NS(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 167.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |